molecular formula C6H8O4 B066567 (S)-3-Acetoxy-gamma-butyrolactone CAS No. 191403-65-3

(S)-3-Acetoxy-gamma-butyrolactone

Cat. No.: B066567
CAS No.: 191403-65-3
M. Wt: 144.12 g/mol
InChI Key: QOAAHMCFVNHTBI-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Acetoxy-gamma-butyrolactone is a chiral lactone compound with the molecular formula C6H8O4 It is an ester derivative of gamma-butyrolactone, featuring an acetoxy group at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-3-Acetoxy-gamma-butyrolactone can be synthesized through several methods. One common approach involves the esterification of gamma-butyrolactone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, yielding the desired product after purification.

Another method involves the use of enzymatic resolution to obtain the chiral (S)-enantiomer. This process utilizes lipase enzymes to selectively acetylate the hydroxyl group at the third carbon position of gamma-butyrolactone, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Acetoxy-gamma-butyrolactone undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield gamma-butyrolactone and acetic acid.

    Reduction: Reduction of the lactone ring can produce the corresponding diol.

    Substitution: The acetoxy group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions often use reagents like ammonia or primary amines under mild conditions.

Major Products Formed

    Hydrolysis: Gamma-butyrolactone and acetic acid.

    Reduction: 1,4-Butanediol.

    Substitution: Various substituted gamma-butyrolactone derivatives, depending on the nucleophile used.

Scientific Research Applications

(S)-3-Acetoxy-gamma-butyrolactone has a wide range of applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.

    Industry: The compound is utilized in the production of polymers and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of (S)-3-Acetoxy-gamma-butyrolactone involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the release of gamma-butyrolactone and acetic acid. These products can then participate in various metabolic pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Gamma-butyrolactone: A structurally similar compound without the acetoxy group.

    Delta-valerolactone: Another lactone with a five-membered ring structure.

    Beta-propiolactone: A smaller lactone with a three-membered ring.

Uniqueness

(S)-3-Acetoxy-gamma-butyrolactone is unique due to its chiral nature and the presence of the acetoxy group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo selective enzymatic reactions makes it valuable in the synthesis of chiral compounds and in studying enzyme mechanisms.

Properties

IUPAC Name

[(3S)-5-oxooxolan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-4(7)10-5-2-6(8)9-3-5/h5H,2-3H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAAHMCFVNHTBI-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370074
Record name (S)-3-Acetoxy-gamma-butyrolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191403-65-3
Record name (S)-3-Acetoxy-gamma-butyrolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.